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Compound of Interest

Compound Name:

3-

(Butylaminocarbonyl)phenylboroni

c acid

Cat. No.: B1274008 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of 3-
(Butylaminocarbonyl)phenylboronic acid, a key building block in medicinal chemistry and

materials science. Due to the limited availability of direct spectroscopic data for this specific

compound in public literature, this guide leverages data from closely related and structurally

similar phenylboronic acid derivatives to provide a robust comparative framework. This

approach allows for the prediction and interpretation of the spectroscopic features of 3-
(Butylaminocarbonyl)phenylboronic acid.

The following sections present a comparative analysis of Fourier-Transform Infrared (FT-IR)

spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B), and Mass

Spectrometry (MS). Detailed experimental protocols for acquiring these spectra are also

provided, alongside a visual representation of the general experimental workflow.

Comparative Spectroscopic Data
The tables below summarize the key spectroscopic data for phenylboronic acid and its

derivatives, which serve as comparators to predict the spectral characteristics of 3-
(Butylaminocarbonyl)phenylboronic acid.
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Table 1: Comparative FT-IR Data (cm⁻¹) of Phenylboronic Acid Derivatives

Functional Group
Phenylboronic
Acid[1][2]

4-
Formylphenylboro
nic Acid[3][4]

Expected Range
for 3-
(Butylaminocarbon
yl)phenylboronic
acid

O-H Stretch (B(OH)₂) ~3280 (broad) ~3300-2500 (broad)
~3300-3100 (broad,

N-H overlap)

N-H Stretch (Amide) - - ~3300

C-H Stretch

(Aromatic)
~3050 ~3070 ~3060

C-H Stretch (Aliphatic) - - ~2960, ~2870

C=O Stretch (Amide) - - ~1640

C=C Stretch

(Aromatic)
~1600, ~1470 ~1605, ~1575 ~1600, ~1480

B-O Stretch ~1350 ~1360 ~1355

C-N Stretch (Amide) - - ~1240

Table 2: Comparative ¹H NMR Data (δ, ppm) of Phenylboronic Acid Derivatives in DMSO-d₆
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Proton
Phenylboronic
acid[5]

3-
Aminophenylboron
ic acid[6]

Expected Shifts for
3-
(Butylaminocarbon
yl)phenylboronic
acid

Aromatic H 7.33-7.99 (m)
6.8 (d), 7.0 (t), 7.1 (s),

7.2 (d)
~7.5-8.2 (m)

B(OH)₂ ~8.0 (s, br) ~8.1 (s, br) ~8.2 (s, br)

N-H (Amide) - - ~8.5 (t)

α-CH₂ (Butyl) - - ~3.3 (q)

Methylene CH₂ (Butyl) - - ~1.5 (m), ~1.3 (m)

Methyl CH₃ (Butyl) - - ~0.9 (t)

Table 3: Comparative ¹³C NMR Data (δ, ppm) of Phenylboronic Acid Derivatives

Carbon
Phenylboronic
acid[7]

4-
Formylphenylboro
nic acid

Expected Shifts for
3-
(Butylaminocarbon
yl)phenylboronic
acid

C-B ~135 ~135 ~134

Aromatic C-H ~127-134 ~129-138 ~125-135

Aromatic C-N - - ~138

C=O (Amide) - ~193 (Aldehyde) ~166

Butyl Carbons - -

~39 (α-CH₂), ~31

(CH₂), ~20 (CH₂), ~14

(CH₃)

Table 4: Comparative ¹¹B NMR Data (δ, ppm) of Phenylboronic Acids
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Compound ¹¹B Chemical Shift (δ, ppm)[8][9][10]

Phenylboronic acid ~28-30

Substituted Phenylboronic acids ~27-33

Expected for 3-

(Butylaminocarbonyl)phenylboronic acid
~29

Table 5: Mass Spectrometry Data

Compound Ionization Mode Expected [M-H]⁻ or [M+H]⁺

3-

(Butylaminocarbonyl)phenylbor

onic acid

ESI- or ESI+ 220.1 or 222.1

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

1. Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: A standard FT-IR spectrometer equipped with a deuterated triglycine sulfate

(DTGS) detector.

Sample Preparation: The solid sample of 3-(Butylaminocarbonyl)phenylboronic acid is

finely ground with potassium bromide (KBr) in a 1:100 ratio and pressed into a thin,

transparent pellet.

Data Acquisition: The spectrum is recorded in the mid-infrared range (4000-400 cm⁻¹) with a

resolution of 4 cm⁻¹. A background spectrum of the KBr pellet is collected and automatically

subtracted from the sample spectrum.

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands

corresponding to the various functional groups present in the molecule.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Instrumentation: A high-resolution NMR spectrometer operating at a proton frequency of 400

MHz or higher.

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5 mL of a

suitable deuterated solvent, typically DMSO-d₆, in a 5 mm NMR tube.

¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired with a

90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans. Chemical shifts are

referenced to the residual solvent peak (DMSO-d₆ at 2.50 ppm).

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired with a 30° pulse

angle, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good

signal-to-noise ratio (typically >1024). Chemical shifts are referenced to the solvent peak

(DMSO-d₆ at 39.52 ppm).

¹¹B NMR Acquisition: A one-dimensional ¹¹B NMR spectrum is acquired with a 90° pulse

angle and a relaxation delay of 1 second. Chemical shifts are referenced externally to a

BF₃·OEt₂ standard (0.0 ppm).

Data Analysis: The chemical shifts, multiplicities, and integration values of the peaks in the

¹H NMR spectrum are used to assign the protons to the molecular structure. The chemical

shifts in the ¹³C and ¹¹B NMR spectra provide information about the carbon and boron

environments, respectively.

3. Mass Spectrometry (MS)

Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight

(Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or

acetonitrile) at a concentration of approximately 1 µg/mL.

Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or

through a liquid chromatography (LC) system. Mass spectra are acquired in both positive

and negative ion modes over a mass range of m/z 50-500.
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Data Analysis: The resulting mass spectrum is analyzed to determine the accurate mass of

the molecular ion, which is then used to confirm the elemental composition of the compound.

Fragmentation patterns can provide further structural information.[11][12]

Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of 3-
(Butylaminocarbonyl)phenylboronic acid.

Sample Preparation

Spectroscopic Analysis

Data Interpretation

3-(Butylaminocarbonyl)phenylboronic acid

FT-IR Spectroscopy

NMR Spectroscopy
(¹H, ¹³C, ¹¹B)

Mass Spectrometry

Structural Elucidation and
Comparative Analysis

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the expected spectroscopic properties of

3-(Butylaminocarbonyl)phenylboronic acid based on a comparative analysis of related

compounds. The detailed experimental protocols and workflow diagram serve as a practical

resource for researchers in the field.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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